molecular formula C11H18N6O4 B11649204 2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid

2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid

Cat. No.: B11649204
M. Wt: 298.30 g/mol
InChI Key: IAQJLBBRUCDQMZ-UHFFFAOYSA-N
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Description

2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with diethylamine and glycine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups from diethylamine and glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as thiols or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (thiols, alcohols); often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, oxidized triazine derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or alcohol-substituted triazine derivatives.

Scientific Research Applications

2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The presence of the triazine ring and functional groups allows the compound to form multiple interactions, such as hydrogen bonds and hydrophobic interactions, with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Carboxymethyl)amino]-6-(methylamino)-1,3,5-triazin-2-YL}amino)acetic acid
  • 2-({4-[(Carboxymethyl)amino]-6-(ethylamino)-1,3,5-triazin-2-YL}amino)acetic acid
  • 2-({4-[(Carboxymethyl)amino]-6-(propylamino)-1,3,5-triazin-2-YL}amino)acetic acid

Uniqueness

The uniqueness of 2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxymethyl and diethylamino groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N6O4

Molecular Weight

298.30 g/mol

IUPAC Name

2-[[4-(carboxymethylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H18N6O4/c1-3-17(4-2)11-15-9(12-5-7(18)19)14-10(16-11)13-6-8(20)21/h3-6H2,1-2H3,(H,18,19)(H,20,21)(H2,12,13,14,15,16)

InChI Key

IAQJLBBRUCDQMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NCC(=O)O)NCC(=O)O

Origin of Product

United States

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